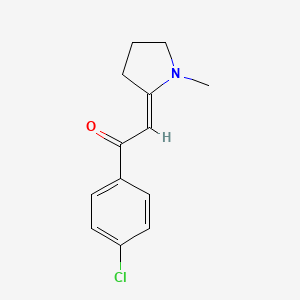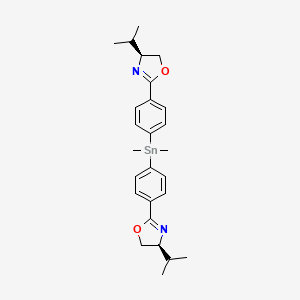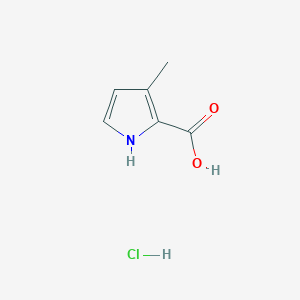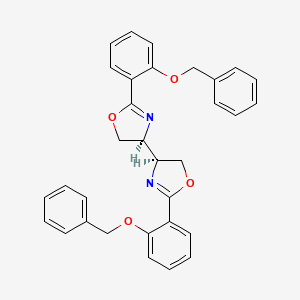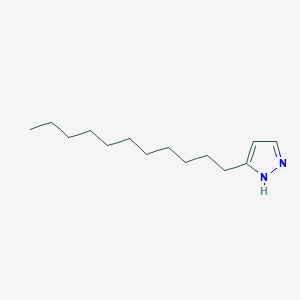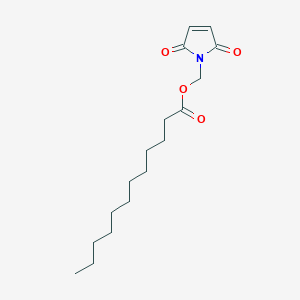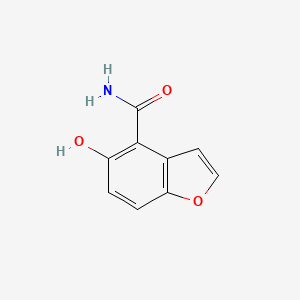![molecular formula C11H9N3O B12882827 5-(1H-benzo[d]imidazol-2-yl)furan-2-amine](/img/structure/B12882827.png)
5-(1H-benzo[d]imidazol-2-yl)furan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-benzo[d]imidazol-2-yl)furan-2-amine is a heterocyclic compound that combines the structural features of benzimidazole and furan. Benzimidazole is a fused bicyclic ring system containing both benzene and imidazole rings, while furan is a five-membered aromatic ring with one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-benzo[d]imidazol-2-yl)furan-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of o-phenylenediamine with glycine in the presence of hydrochloric acid under high temperature and pressure conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 5-(1H-benzo[d]imidazol-2-yl)furan-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products:
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated or sulfonated benzimidazole derivatives.
Scientific Research Applications
5-(1H-benzo[d]imidazol-2-yl)furan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of 5-(1H-benzo[d]imidazol-2-yl)furan-2-amine involves its interaction with specific molecular targets. For instance, it can bind to enzymes and inhibit their activity, leading to various biological effects. The compound may also interact with DNA or RNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Benzimidazole: Shares the benzimidazole core but lacks the furan ring.
Furan-2-amine: Contains the furan ring but lacks the benzimidazole moiety.
2-Aminobenzimidazole: Similar structure but without the furan ring
Uniqueness: 5-(1H-benzo[d]imidazol-2-yl)furan-2-amine is unique due to its combined structural features of both benzimidazole and furan, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
Molecular Formula |
C11H9N3O |
|---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
5-(1H-benzimidazol-2-yl)furan-2-amine |
InChI |
InChI=1S/C11H9N3O/c12-10-6-5-9(15-10)11-13-7-3-1-2-4-8(7)14-11/h1-6H,12H2,(H,13,14) |
InChI Key |
XFJXRGIQOTYVHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(O3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Aminomethyl)-5-(2-chloroacetyl)benzo[d]oxazole](/img/structure/B12882761.png)


